2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is an organic compound characterized by its unique dioxine structure. It is a derivative of benzodioxine, which is recognized for its potential biological activities. This compound has garnered interest in medicinal chemistry, particularly for its applications in drug development.
The compound can be synthesized through various chemical processes, and it is commercially available from suppliers like Thermo Scientific and VWR. The chemical identifiers for 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde include the CAS number 29668-43-7 and the molecular formula with a molecular weight of 164.16 g/mol .
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde falls under the category of heterocyclic compounds due to its incorporation of oxygen within a cyclic structure. It is also classified as an aldehyde due to the presence of the formyl group (-CHO) at the 5-position of the benzodioxine ring.
The synthesis of 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde can be achieved through several methods. One notable approach involves the use of starting materials such as 2,3-dihydroxybenzoic acid, which undergoes esterification followed by cyclization reactions. The general synthetic route includes:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yields .
The molecular structure of 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde features a fused ring system comprising two oxygen atoms in a dioxine arrangement. The compound's structure can be represented as follows:
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions include reaction conditions such as temperature, solvent choice, and catalysts used .
The mechanism of action for compounds like 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde often involves interaction with biological targets such as enzymes or receptors. For example, it has been studied for its potential inhibitory effects on enzymes like PARP1 (Poly(ADP-ribose) polymerase), which plays a key role in DNA repair mechanisms.
Data from studies indicate that modifications to the structure can enhance binding affinity and specificity towards these targets .
The physical properties of 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde include:
The chemical properties include:
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structure and purity .
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde has several applications in scientific research:
The foundational synthesis of 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde (CAS 29668-43-7; C₉H₈O₃; MW 164.16 g/mol) relies on electrophilic aromatic substitution strategies targeting the benzodioxine core. The Reimer-Tiemann reaction enables direct formylation of 1,4-benzodioxane under strong alkaline conditions (e.g., chloroform/NaOH), though regioselectivity challenges limit yields to 40–50% due to competing ortho-isomer formation [1] [4]. Alternatively, the Duff reaction employs hexamethylenetetramine as a formylating agent under acidic conditions, achieving moderate yields (55–65%) with improved positional control at the electron-rich C5 position [4] . A more efficient route involves Rosenmund reduction of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride (CAS 38871-41-9), where the acid chloride intermediate is catalytically reduced under controlled H₂ atmospheres. This method delivers consistent yields >75% and high purity (≥97%) [8] [10].
Table 1: Conventional Synthesis Routes for 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde
Method | Key Reagents/Conditions | Yield (%) | Primary Limitations |
---|---|---|---|
Reimer-Tiemann | CHCl₃, NaOH, 70°C | 40–50 | Low regioselectivity, tar formation |
Duff Reaction | (CH₂)₆N₄, AcOH, 100°C | 55–65 | Acid-sensitive substrates incompatible |
Rosenmund Reduction | 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride, H₂/Pd-BaSO₄ | >75 | Requires acid chloride synthesis |
Ring-closing metathesis (RCM) has revolutionized benzodioxine scaffold construction. Using nitro-Grela catalysts (e.g., bismesityl-substituted dichloro nitro-Grela), 2-substituted-1,4-benzodioxines form at ultralow catalyst loadings (150–300 ppm). This method achieves >80% yield for substrates with coordinating groups like methyl esters, overcoming limitations of traditional Grubbs catalysts [5]. The nitro-aryl ligand’s lability enhances catalytic turnover, enabling gram-scale synthesis without chromatographic purification. For functional group diversification, Ir-catalyzed asymmetric hydrogenation of 2-substituted benzodioxines employs the [Ir(cod)Cl]₂/BIDIME-dimer system. At 600 psi H₂ and 50°C in THF/MeOH, this reduces alkenes to chiral 1,4-benzodioxanes with exceptional enantioselectivity (97:3 er for cyclopropyl derivatives) and quantitative yields [5]. The BIDIME-dimer ligand’s sterically demanding 2,6-dimethoxyphenyl groups enforce facial selectivity, outperforming BINAP and SEGPHOS ligands.
Table 2: Catalytic Systems for Benzodioxine Derivative Synthesis
Catalytic System | Substrate Scope | Conversion (%) | Selectivity (er) | Application |
---|---|---|---|---|
Nitro-Grela (150 ppm) | 2-Alkyl-1,4-benzodioxines | >80 | N/A | Ring formation via RCM |
[Ir(cod)Cl]₂/BIDIME-dimer | 2-Cyclopropyl-benzodioxine | >98 | 97:3 | Asymmetric hydrogenation |
[Ir(cod)Cl]₂/BIDIME-dimer | 2-Aryl-benzodioxines | >98 | >99:1 | Asymmetric hydrogenation |
The C2 stereocenter in 1,4-benzodioxanes profoundly influences bioactivity, as seen in drugs like (R)-doxazosin and MKC-242 [2] [5]. Enzymatic kinetic resolution addresses stereochemical challenges using engineered Candida antarctica lipase B (CALB) mutants. Screening 38 covariant residues identified A225F/T103A as optimal for hydrolyzing (±)-methyl 1,4-benzodioxane-2-carboxylate. At 30°C with 20% n-butanol cosolvent, this mutant achieves 97% enantiomeric excess (eeₛ) and an E-value of 278 at 50 mM substrate concentration [2]. Remarkably, mutations at non-substrate-interacting residues (A225, T103) enhance enantioselectivity via remote conformational control. For non-carboxylate substrates, Ir-catalyzed asymmetric hydrogenation overcomes limitations. DFT studies reveal stereocontrol originates from the protonation step, where BIDIME-dimer’s chiral pocket steers hydride transfer. Coordinating groups (e.g., esters) invert facial selectivity by altering Ir–substrate binding modes, enabling er >99:1 for 2-aryl derivatives [5].
Biocatalytic processes significantly improve sustainability metrics for benzodioxine aldehydes. CALB mutants operate under ambient conditions (30°C, aqueous/n-butanol biphasic system), reducing energy inputs versus traditional metal catalysis [2]. Solvent optimization to 20% n-butanol minimizes environmental impact while maintaining enzyme stability and reaction kinetics. Process mass intensity (PMI) is reduced 3-fold compared to Pd-catalyzed etherification, primarily through eliminated requirements for dry solvents and inert atmospheres [2] [5]. Additionally, ultralow catalyst loadings in metathesis (300 ppm nitro-Grela) diminish heavy metal waste. Life-cycle analysis confirms enzymatic routes reduce cumulative energy demand by 40% versus stoichiometric formylation methods, aligning with green chemistry principles of waste prevention and safer solvents [2].
Table 3: Sustainability Metrics for Benzodioxine Synthesis Methods
Method | PMI (g/g) | E-factor | Energy Demand (kJ/mol) | Key Advantages |
---|---|---|---|---|
Biocatalytic (CALB mutant) | 8.2 | 7.1 | 120 | Ambient temperature, aqueous solvents |
Ir-catalyzed hydrogenation | 15.6 | 14.8 | 310 | Atom economy >85% |
Nitro-Grela RCM | 12.3 | 11.5 | 190 | ppm catalyst loading |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1